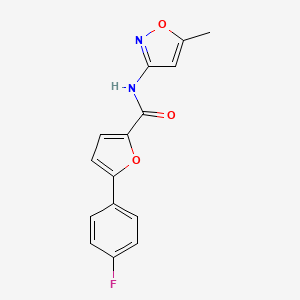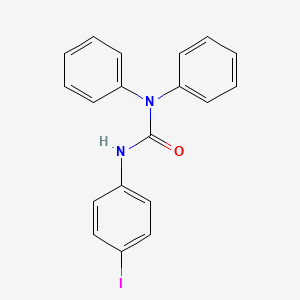![molecular formula C15H11BrO3 B12129323 Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate](/img/structure/B12129323.png)
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is an organic compound with the molecular formula C15H11BrO3 It is a derivative of naphthofuran, a fused aromatic system, and contains a bromine atom and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate typically involves the bromination of naphthofuran followed by esterification. A common synthetic route includes:
Bromination: Naphthofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated naphthofuran is then reacted with methyl chloroacetate in the presence of a base like potassium carbonate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the ester group to an alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials.
Biological Studies: Used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2-chloronaphtho[2,1-b]furan-1-yl)acetate
- Methyl (2-fluoronaphtho[2,1-b]furan-1-yl)acetate
- Methyl (2-iodonaphtho[2,1-b]furan-1-yl)acetate
Uniqueness
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, providing distinct pathways for chemical modifications.
This compound’s unique structural features and reactivity make it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H11BrO3 |
|---|---|
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3 |
Clave InChI |
ACYAEXAHQINSEK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)


![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)
![Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)
![1-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B12129298.png)
![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)

![Methyl [(2-bromobenzoyl)amino]acetate](/img/structure/B12129319.png)
